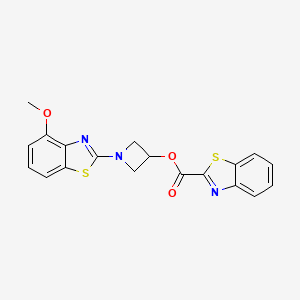

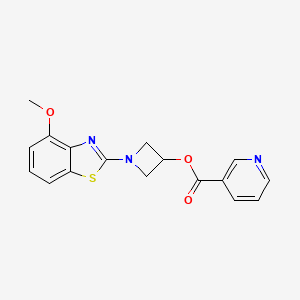

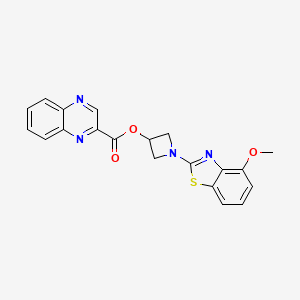

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

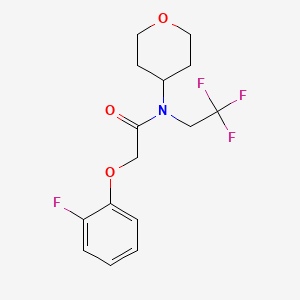

The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a thiophene carboxylate group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.4 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to be an effective inhibitor of protein-tyrosine phosphatases, which are enzymes involved in signal transduction pathways that regulate cell growth and differentiation. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, this compound has been evaluated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate is not yet fully understood. However, it is believed to involve the formation of strong hydrogen bonds between the carboxylate group and the hydroxyl groups of the target proteins. This binding is thought to inhibit the activity of the target proteins by preventing their normal functioning.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. In cell culture studies, it has been found to inhibit the growth of various cancer cell lines, as well as to induce apoptosis in certain types of cancer cells. It has also been found to inhibit the production of inflammatory mediators in human cell lines, and to reduce the expression of certain genes involved in inflammation. In addition, it has been found to reduce the activity of certain enzymes involved in signal transduction pathways, as well as to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has a number of advantages for laboratory experiments. It is highly soluble in a variety of organic solvents, and has relatively low toxicity. It is also relatively inexpensive and easy to synthesize. However, it is important to note that the compound is only effective at certain concentrations, and its effects may vary depending on the target protein or enzyme.

Future Directions

There are a number of potential future directions for research involving 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate. One potential area of interest is the further exploration of its potential as an inhibitor of various enzymes involved in signal transduction pathways, as well as its potential as an inhibitor of the enzyme acetylcholinesterase. Another potential area of interest is the further exploration of its potential as an inhibitor of various cancer cell lines, as well as its potential as an inducer of apoptosis in certain types of cancer cells. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of cyclooxygenase, as well as its potential as an inhibitor of inflammatory mediators. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various neurotransmitters and their breakdown.

Synthesis Methods

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can be synthesized via a two-step reaction involving a condensation reaction of 4-methoxy-1,3-benzothiazol-2-yl chloride and thiophene-2-carboxylic acid, followed by a hydrolysis reaction. The first step involves the condensation of 4-methoxy-1,3-benzothiazol-2-yl chloride and thiophene-2-carboxylic acid in a mixture of dichloromethane and triethylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The second step involves hydrolysis of the resulting product with aqueous sodium hydroxide.

properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)18-8-10(9-18)21-15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBOBWRWHHFCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)

![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)

![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)

![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)

![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505154.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)